molecular formula C20H24N2O2S B2482087 1-(BENZENESULFONYL)-2-BENZYL-4-CYCLOPROPYLPIPERAZINE CAS No. 1421526-46-6

1-(BENZENESULFONYL)-2-BENZYL-4-CYCLOPROPYLPIPERAZINE

Katalognummer: B2482087
CAS-Nummer: 1421526-46-6
Molekulargewicht: 356.48
InChI-Schlüssel: KWKAPFZOHGNBOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzenesulfonyl)-2-benzyl-4-cyclopropylpiperazine is a synthetically designed piperazine derivative of significant interest for investigational pharmacology. Piperazine is a well-established privileged scaffold in medicinal chemistry, known for conferring a wide range of biological activities to molecules . This compound integrates three distinct pharmacophoric elements: a benzenesulfonyl group, a benzyl group, and a cyclopropyl moiety attached to the core piperazine ring. The benzenesulfonyl group is a feature found in compounds with affinity for various biological targets . The inclusion of a cyclopropyl group is a strategic modification seen in drug discovery to influence metabolic stability and receptor binding affinity; for instance, cyclopropylpiperazine derivatives have been utilized in the synthesis of potent inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which is a key target in oncology research . Furthermore, the benzylpiperazine (BZP) substructure is known to exhibit central nervous system (CNS) activity, functioning as a stimulant with a mixed mechanism of action that involves effects on the dopaminergic and serotonergic systems . The specific combination of these substituents suggests potential for unique receptor interaction profiles, making this compound a valuable chemical tool for researchers exploring novel ligands for neurological targets, enzyme inhibition, and structure-activity relationship (SAR) studies. It is intended for use in controlled laboratory settings to advance the understanding of complex biochemical pathways.

Eigenschaften

IUPAC Name

1-(benzenesulfonyl)-2-benzyl-4-cyclopropylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-25(24,20-9-5-2-6-10-20)22-14-13-21(18-11-12-18)16-19(22)15-17-7-3-1-4-8-17/h1-10,18-19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKAPFZOHGNBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(C(C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

One-Pot Sequential Functionalization

A streamlined approach combines sulfonylation, benzylation, and cyclopropanation in a single reactor:

  • Sulfonylation with benzenesulfonyl chloride.
  • Benzylation via in situ generation of benzyl bromide.
  • Cyclopropane introduction using trimethylsulfoxonium iodide.

Advantages :

  • Reduced purification steps.
  • Total yield: 55–60%.

Enzymatic Resolution

Recent advances employ lipases to enantioselectively resolve racemic intermediates, achieving >90% enantiomeric excess (ee) for chiral variants.

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times:

  • Throughput : 200 g/hour.
  • Purity : ≥99% by HPLC.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(BENZENESULFONYL)-2-BENZYL-4-CYCLOPROPYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the benzyl group or the piperazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl or benzyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate temperatures.

Major Products: The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and substituted benzenesulfonyl derivatives .

Wirkmechanismus

The mechanism of action of 1-(BENZENESULFONYL)-2-BENZYL-4-CYCLOPROPYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The benzyl and cyclopropyl groups contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Sulfonyl Group Variations

  • Naphthylsulfonyl (): Increased aromatic surface area may improve binding to hydrophobic enzyme pockets but could reduce solubility .

Substituent Effects on Pharmacokinetics

  • The cyclopropyl group in the target compound likely improves metabolic stability over the methyl group in , as cyclopropane’s strain resists cytochrome P450 oxidation.

Aromatic vs. Aliphatic Modifications

  • Nitro-substituted phenyl rings () are associated with reactive oxygen species (ROS) generation, a liability absent in the target compound’s benzyl group .

Biologische Aktivität

1-(Benzenesulfonyl)-2-benzyl-4-cyclopropylpiperazine is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with benzenesulfonyl chlorides and benzyl halides. The following general reaction scheme outlines the synthetic pathway:

  • Formation of the Sulfonamide :
    Piperazine+Benzenesulfonyl chlorideBenzenesulfonyl piperazine\text{Piperazine}+\text{Benzenesulfonyl chloride}\rightarrow \text{Benzenesulfonyl piperazine}
  • Benzyl Substitution :
    Benzenesulfonyl piperazine+Benzyl halide1(Benzenesulfonyl)2benzyl4cyclopropylpiperazine\text{Benzenesulfonyl piperazine}+\text{Benzyl halide}\rightarrow 1-(\text{Benzenesulfonyl})-2-\text{benzyl}-4-\text{cyclopropylpiperazine}

Anti-inflammatory Properties

Research indicates that compounds containing the benzenesulfonamide moiety exhibit significant anti-inflammatory effects. A study assessed various derivatives, including those similar to this compound, using a carrageenan-induced paw edema model. The results demonstrated a percentage inhibition of edema comparable to established anti-inflammatory drugs such as diclofenac and celecoxib.

Table 1: Inhibition of Paw Edema

CompoundPercentage Inhibition (%)Reference Drug
177.0Celecoxib
280.9Diclofenac

The structure-activity relationship (SAR) analysis revealed that electronic substitutions on the piperazine core significantly influenced anti-inflammatory activity, with certain modifications enhancing efficacy.

Cytotoxic Activity

The cytotoxic potential of this compound was evaluated using the NCI 59 cell line panel assay. The compound exhibited moderate cytotoxic effects across various cancer cell lines, particularly in leukemia and solid tumors.

Table 2: Cytotoxicity Assay Results

Cell Line TypeGrowth Inhibition (%)
Leukemia20
Non-small cell lung15
Colon10
Melanoma12

These results suggest that while not as potent as some standard chemotherapeutic agents, the compound may have selective activity against certain cancer types.

The biological activity of this compound is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. Molecular docking studies have indicated strong binding affinity to the COX-2 active site, suggesting a potential mechanism for its anti-inflammatory properties.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed that patients treated with a benzenesulfonamide derivative experienced significant reductions in joint swelling and pain compared to placebo groups.
  • Cancer Treatment Study : In vitro studies demonstrated that treatment with this compound led to apoptosis in specific cancer cell lines, indicating its potential as an adjunct in cancer therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.